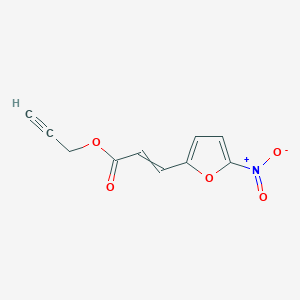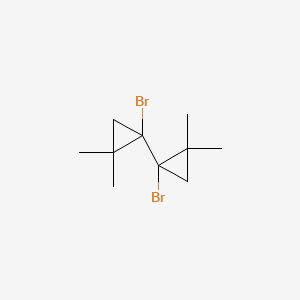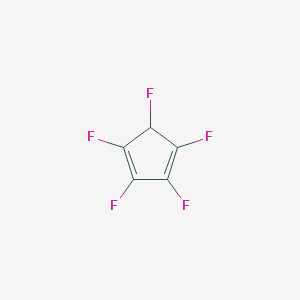
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, characterized by the presence of five fluorine atoms attached to the cyclopentadiene ring
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition and ensure selective fluorination.
Industrial production methods may involve the use of more scalable fluorination techniques, such as electrochemical fluorination or the use of specialized fluorinating reagents that can be easily handled and controlled in large-scale operations.
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield substituted cyclopentadiene derivatives, while Diels-Alder reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations with high efficiency and selectivity.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of stable complexes with transition metals in catalysis.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: A more sterically demanding derivative used in organometallic chemistry as a ligand.
The uniqueness of this compound lies in its high reactivity and stability conferred by the fluorine atoms, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
90013-98-2 |
|---|---|
Molekularformel |
C5HF5 |
Molekulargewicht |
156.05 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HF5/c6-1-2(7)4(9)5(10)3(1)8/h1H |
InChI-Schlüssel |
KEACIABIOKOFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
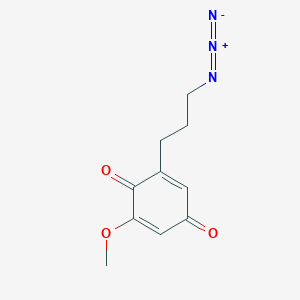
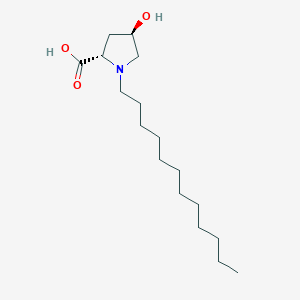

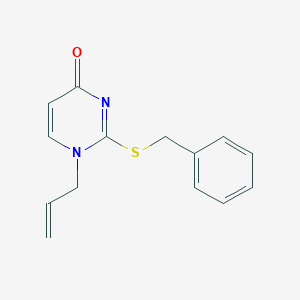
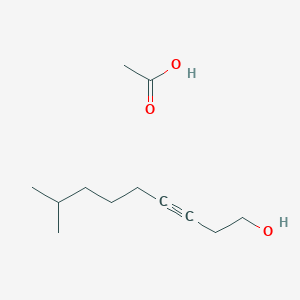
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)

![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
